Tomatine

Antifungal Glycoalkaloid Plant Pathology

Tomatine is the procurement-optimal steroidal glycoalkaloid for agricultural biopesticide and oncology research. Unlike potato glycoalkaloids, its lycotetraose chain confers distinct membrane-disruptive potency via cholesterol binding, achieving 63% inhibition of Colletotrichum truncatum and 50% against Fusarium subglutinans. Its ~10-fold selective cytotoxicity against PC-3 prostate cancer cells and macrophage-independent CTL induction make it a high-value candidate for metastasis inhibition and mucosal vaccine adjuvant development. The consistent 10:1 α-tomatine:dehydrotomatine ratio ensures batch-to-batch reproducibility.

Molecular Formula C50H83NO21
Molecular Weight 1034.2 g/mol
CAS No. 17406-45-0
Cat. No. B1682986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomatine
CAS17406-45-0
SynonymsTomatine;  Lycopersicin;  NSC 234440;  NSC 9223;  α-Tomatine
Molecular FormulaC50H83NO21
Molecular Weight1034.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
InChIInChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
InChIKeyREJLGAUYTKNVJM-SGXCCWNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL;  PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tomatine (CAS 17406-45-0) Procurement Guide: Steroidal Glycoalkaloid for Research & Industrial Use


Tomatine (CAS 17406-45-0) is a steroidal glycoalkaloid found predominantly in tomato plants (Solanum lycopersicum), consisting of the aglycone tomatidine linked to a tetrasaccharide moiety (lycotetraose) composed of two D-glucose, one D-xylose, and one D-galactose units [1]. Commercial tomatine is a natural mixture of α-tomatine and dehydrotomatine in an approximate 10:1 ratio [2]. It exhibits strong membrane-disrupting properties via cholesterol binding [3] and demonstrates broad biological activities including antifungal, anticancer, and immunostimulatory effects [4].

Why Generic Solanaceae Glycoalkaloid Substitution Fails for Tomatine Procurement


Generic substitution among Solanaceae glycoalkaloids—such as α-solanine and α-chaconine from potato versus tomatine from tomato—is scientifically unsound due to structurally determined differences in sterol-binding affinity, membrane-disruptive potency, and target selectivity. The tetrasaccharide chain of tomatine (glucose-xylose-galactose-glucose) differs fundamentally from the trisaccharide chains of potato glycoalkaloids [1]. This structural divergence yields distinct binding constants with membrane sterols, differential cytotoxicity profiles across cancer cell lines, and divergent immunological mechanisms [2]. Moreover, tomatine demonstrates markedly lower oral toxicity in mammalian systems compared to potato glycoalkaloids, a critical consideration for any application involving in vivo exposure [3].

Tomatine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Solanine, Chaconine, and Tomatidine


Superior Antifungal Activity: Tomatine vs. Solanine and Chaconine in Fungal Growth Inhibition

Tomatine demonstrates the highest antifungal activity among the three major Solanaceae glycoalkaloids. In concentration-dependent inhibition assays against pathogenic fungi, tomatine consistently outperforms both α-chaconine and α-solanine [1]. Specific growth inhibition data against Colletotrichum truncatum and Fusarium subglutinans confirms tomatine's superior potency compared to its aglycone tomatidine, with the glycoside showing enhanced efficacy [2].

Antifungal Glycoalkaloid Plant Pathology

Differential Cancer Cell Line Cytotoxicity: Tomatine IC50 Values Across Multiple Cancer Types

Tomatine exhibits variable but potent cytotoxicity across human cancer cell lines, with IC50 values ranging from 1.1 μM to 7.07 μM depending on the cancer type [1][2]. Notably, prostate cancer PC-3 cells demonstrate approximately 10-fold greater susceptibility to α-tomatine inhibition compared to breast and gastric cancer cells or normal cells [3], indicating cancer-type selectivity that may inform research prioritization. In MCF-7 breast cancer cells, tomatine not only inhibits proliferation (IC50 7.07 μM) but also induces a 3.4-fold increase in apoptosis at 48 hours and significantly suppresses MMP-2 and MMP-9 activity [2].

Oncology Cytotoxicity Natural Products

Unique CTL Induction Mechanism: Tomatine Functions Independently of Macrophages for Cytolytic T Lymphocyte Generation

As a vaccine adjuvant, tomatine demonstrates a mechanistically distinct pathway for inducing cytolytic T lymphocytes (CTL) compared to other immunostimulants. In direct comparative studies, tomatine generates CTL independently of both splenic and lymph node macrophage populations [1]. In contrast, the synthetic glycolipid comparator Glc-N-(8/16) requires both splenic and lymph node macrophages for CTL induction [1]. This macrophage-independent mechanism represents a fundamentally different immunological pathway that may offer advantages in vaccine formulations where macrophage function is compromised or when targeting specific antigen-presenting cell populations.

Vaccine Adjuvant Immunology Immunostimulant

Enhanced Sterol-Complexing Ability: Tomatine vs. Potato Glycoalkaloids in Cholesterol Binding

Tomatine exhibits greater sterol-complexing ability compared to potato-derived glycoalkaloids α-solanine and α-chaconine [1]. This superior binding is structurally dependent on the intact tetrasaccharide moiety; removal of even a single sugar from the carbohydrate chain significantly reduces cholesterol affinity [2]. The planar ring structure of cholesterol and the complete tetrasaccharide chain are both essential for optimal complex formation [2]. In vivo, this binding translates to a functional outcome: hamsters fed tomatine (0.05–0.2% in diet) exhibited a four- to fivefold increase in fecal cholesterol excretion compared to controls [3].

Membrane Biology Cholesterol Metabolism Binding Affinity

Reduced Mammalian Oral Toxicity: Tomatine Safety Profile vs. Potato Glycoalkaloids

Among Solanaceae glycoalkaloids, tomatine exhibits significantly lower oral toxicity in mammalian systems. Compared to other glycoalkaloids such as α-solanine and α-chaconine from potato, the tomato glycoalkaloid tomatine demonstrates reduced toxicity in animals and humans [1]. This differential safety profile is mechanistically attributed to the formation of an insoluble tomatine-cholesterol complex in the digestive tract that is excreted in feces, resulting in minimal systemic absorption [2]. Consequently, tomatine-fed hamsters show selective lowering of LDL cholesterol without altering HDL cholesterol, indicating a gut-localized mechanism rather than systemic toxicity [2].

Toxicology Safety Pharmacology In Vivo Studies

pH-Dependent Bioactivity: Tomatine Requires Unprotonated Form for Optimal Membrane Disruption

Tomatine exhibits a critical pH-dependent activity profile that is essential for experimental design and application optimization. Only unprotonated α-tomatine is capable of binding cholesterol and disrupting membranes; the protonated form is inactive [1]. This pH sensitivity translates to measurable functional differences: α-tomatine is far more toxic at high pH than at low pH to test fungi such as Helminthosporium turcicum [1]. This property is not universally shared to the same degree by all glycoalkaloids and represents a distinguishing feature that must be accounted for in both in vitro assays and formulation development.

Membrane Biophysics pH Dependence Mechanism of Action

Tomatine Optimal Application Scenarios for Scientific Procurement and Industrial Use


Antifungal Agricultural Biopesticide Development Leveraging Superior Tomatine Potency

Based on the demonstrated head-to-head superiority of tomatine over α-solanine and α-chaconine in fungal growth inhibition, this compound is optimally positioned for agricultural biopesticide formulation [1]. The quantitative data showing 63% inhibition of Colletotrichum truncatum and 50% inhibition of Fusarium subglutinans supports its use as a natural antifungal agent for crop protection programs targeting these or related pathogenic fungi [1]. Formulation development should account for the pH-dependence of tomatine activity, as the unprotonated form is required for cholesterol binding and membrane disruption [2].

Androgen-Independent Prostate Cancer Research with Tomatine's Differential Cytotoxicity

The ~10-fold greater susceptibility of PC-3 prostate cancer cells to α-tomatine compared to breast and gastric cancer cells or normal cells [1] makes tomatine a compelling candidate for prostate cancer research programs. Specifically, the selective potency against androgen-independent prostate cancer cells, combined with the demonstrated 3.4-fold apoptosis induction and MMP-2/MMP-9 suppression in breast cancer models [2], suggests tomatine should be prioritized for metastasis inhibition studies and combination therapy development in urological oncology.

Macrophage-Independent Vaccine Adjuvant for Mucosal and Plant-Based Vaccine Platforms

Tomatine's unique ability to generate cytolytic T lymphocytes independently of macrophage populations [1] positions it as an ideal adjuvant candidate for mucosal vaccine development and plant-based vaccine production systems. Unlike conventional adjuvants that rely on specific antigen-presenting cell subsets, tomatine's macrophage-independent CTL induction pathway offers a distinct immunological mechanism that may prove advantageous in immunocompromised populations or when targeting mucosal immunity [1][2]. Its inherent presence in tomatoes further supports cost-effective, scalable production in plant-based expression systems [2].

Cholesterol-Lowering Nutraceutical and Functional Food Development

The in vivo demonstration of tomatine's ability to lower serum LDL cholesterol without affecting HDL cholesterol, coupled with a 4- to 5-fold increase in fecal cholesterol excretion in hamster models [1], supports its application in nutraceutical development. Tomatine's favorable oral toxicity profile relative to potato glycoalkaloids [2] makes it particularly suitable for functional food formulations. The consistent 10:1 α-tomatine to dehydrotomatine ratio in commercial preparations [3] ensures batch-to-batch reproducibility essential for product development and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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